2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid
Overview
Description
The compound is a derivative of 4-Bromophenylacetic acid, which is an organic compound. It is a derivative of phenylacetic acid containing a bromine atom in the para position . The compound also contains a thiazole ring, which is a type of heterocyclic compound that has various biological activities including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and anti-microbial .
Synthesis Analysis
While specific synthesis methods for “2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid” are not available, 4-Bromophenylacetic acid may be prepared by the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution .Molecular Structure Analysis
The molecular structure of a compound determines its requirement for various pharmacological activities. Heterocyclic moieties like the thiazole ring have been utilized for their biological activity .Chemical Reactions Analysis
Methyl 4-bromophenylacetate is made from 4-bromophenylacetic acid by Fischer esterification, refluxing it with methanol acidified with sulfuric acid .Scientific Research Applications
Organic Synthesis and Chemical Properties
Synthesis of Thiazole Derivatives
Research has demonstrated the synthesis of thiazole derivatives through various chemical reactions. For instance, the addition of dimethyl acetylenedicarboxylate to thioureas has been studied, leading to compounds with potential applications in pharmaceuticals and materials science (Nagarajan et al., 1983). Such derivatives are pivotal in the development of new molecules with enhanced biological or physical properties.
Preparation of Fluorescent Materials
The preparation of 2-furylthiazole-4-carboxylic acid methyl ester from biomass-derived furfural and l-cysteine through cross-coupling reactions highlights the application of thiazole derivatives in creating materials with strong photoluminescence (Tanaka et al., 2015). This approach indicates the potential for developing new materials for use in optical devices and sensors.
Pharmaceutical Chemistry
Antimicrobial and Antifungal Activities
The synthesis and evaluation of 2,5-disubstituted-4-thiazolidinone derivatives from biphenyl-4-carboxylic acid have shown significant antimicrobial activity against a range of bacterial and fungal strains (Deep et al., 2014). This research underscores the potential of thiazole derivatives as templates for developing new antimicrobial agents.
Antihypertensive α-Blocking Agents
Research into the synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases has yielded compounds with good antihypertensive α-blocking activity, pointing to the therapeutic applications of these molecules (Abdel-Wahab et al., 2008). The development of such agents is crucial for the treatment of hypertension and associated cardiovascular diseases.
Material Science
Extended π-Conjugation for Fluorescent Materials
The synthesis of diarylated furylthiazoles with strong photoluminescence through one-pot bromination and palladium-catalyzed arylation processes illustrates the role of thiazole derivatives in creating advanced materials with potential applications in lighting and display technologies (Tanaka et al., 2015).
Mechanism of Action
Target of Action
Thiazole derivatives have been found to interact with a wide range of biological targets, including enzymes, receptors, and proteins involved in various biochemical pathways .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions . These interactions can lead to changes in the conformation or activity of the target, resulting in altered biochemical processes .
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways, including those involved in inflammation, pain perception, microbial growth, and cancer cell proliferation .
Pharmacokinetics
Thiazole derivatives are generally known for their good bioavailability, due to their favorable physicochemical properties .
Result of Action
Thiazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of thiazole derivatives .
Safety and Hazards
The safety data sheet for 4-Bromophenylacetic acid indicates that it is harmful if swallowed . For the specific compound “2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid”, it’s recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Properties
IUPAC Name |
2-[(4-bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2S/c12-8-3-1-7(2-4-8)5-10-13-9(6-16-10)11(14)15/h1-4,6H,5H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMETXOAKWMULCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NC(=CS2)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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